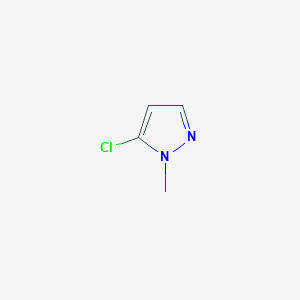

5-Chloro-1-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXKNUCUAXZUEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42110-76-9 | |

| Record name | 5-chloro-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Academic Context and Significance of 5 Chloro 1 Methyl 1h Pyrazole Research

Historical Trajectories in Halogenated Pyrazole (B372694) Synthesis and Utility

The synthesis of halogenated pyrazoles has evolved significantly over time. Early methods, prevalent before the 21st century, often involved the diazotization of aminopyrazoles followed by Sandmeyer reactions. smolecule.com However, these methods sometimes suffered from a lack of regioselectivity in halogenation. smolecule.com

The turn of the century brought modern catalytic approaches, including transition metal-mediated C-H activation for direct chlorination. smolecule.com More recent advancements have seen the adoption of flow chemistry techniques, which can lead to improved yields and greater control over reaction conditions. smolecule.comscilit.com The development of facile and sustainable protocols, such as using TBAX (TBAI/TBAB/TBACl) as a halogenating agent with microwave assistance, has further advanced the synthesis of halogenated heterocycles, including pyrazoles, affording products in high yields. nih.govresearchgate.net

Halogenated pyrazoles are valuable intermediates in organic synthesis. beilstein-archives.org The halogen atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Sonogashira, Suzuki, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netencyclopedia.pub This versatility makes them crucial building blocks for creating complex molecules with desired biological activities. beilstein-archives.org

Strategic Importance of Pyrazole Scaffolds in Advanced Organic Synthesis

Pyrazole scaffolds are a cornerstone in the development of new pharmaceuticals and agrochemicals. scispace.comrsc.org Their five-membered heterocyclic ring with two adjacent nitrogen atoms imparts unique chemical properties that lead to a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. scispace.comnih.govglobalresearchonline.net

The strategic importance of pyrazoles lies in their ability to act as a core structure in a vast array of compounds. rsc.org The substitution pattern on the pyrazole ring can be readily modified to fine-tune the biological and physical properties of the resulting molecules. mdpi.com For instance, 5-Chloro-1-methyl-1H-pyrazole and its derivatives serve as key intermediates in the synthesis of compounds targeting bacterial infections, inflammatory diseases, and even in the development of herbicides and fungicides. smolecule.com The ability to introduce various functional groups onto the pyrazole ring through reactions like Vilsmeier-Haack for formylation further underscores their synthetic utility. mdpi.com

The versatility of the pyrazole core allows for its incorporation into more complex fused heterocyclic systems, expanding the chemical space for drug discovery. mdpi.com The development of multicomponent reactions (MCRs) has also streamlined the synthesis of highly substituted pyrazoles, making these valuable scaffolds more accessible. rsc.org

Structural and Electronic Considerations of the this compound System

The structure of this compound is characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms, a chlorine atom at position 5, and a methyl group at position 1. uni.lu The presence and position of these substituents have a profound effect on the electronic properties and reactivity of the molecule.

The chlorine atom at the C-5 position is an electron-withdrawing group, which influences the electron density of the pyrazole ring. This electronic effect can stabilize the ring and makes the C-4 position susceptible to electrophilic substitution. smolecule.comsmolecule.com Conversely, the chlorine atom itself can be a site for nucleophilic substitution reactions. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₅ClN₂ |

| Molecular Weight | 116.55 g/mol |

| InChIKey | UFXKNUCUAXZUEB-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)Cl |

Data sourced from PubChem uni.lu

Current Research Frontiers and Unaddressed Challenges in its Chemistry

Current research involving this compound and related halogenated pyrazoles is focused on several key areas. A major frontier is the development of novel therapeutic agents. For example, derivatives of this compound are being explored as building blocks for creating potent inhibitors of enzymes implicated in diseases like cancer and non-small-cell lung cancer. acs.org There is also significant interest in their application in agricultural chemistry for the creation of new and more effective pesticides. smolecule.com

Another active area of research is the development of more efficient and environmentally friendly synthetic methodologies. nih.govresearchgate.net This includes the use of flow chemistry, which offers better control and scalability compared to traditional batch processes, and the exploration of novel catalytic systems to improve yields and regioselectivity. scilit.com

Despite the progress, several challenges remain. One of the primary challenges is achieving high regioselectivity in the synthesis of polysubstituted pyrazoles. orgsyn.org The development of synthetic routes that can precisely control the placement of different substituents on the pyrazole ring is crucial for accessing specific target molecules with desired properties. Furthermore, there is a continuous need for synthetic methods that are more sustainable, using less hazardous reagents and solvents, and are more atom-economical. nih.govresearchgate.net Overcoming these challenges will be key to fully realizing the potential of this compound and other halogenated pyrazoles in various scientific fields.

Synthetic Methodologies for 5 Chloro 1 Methyl 1h Pyrazole and Its Precursors

Direct Halogenation Strategies on Pyrazole (B372694) Rings

Direct halogenation of the pyrazole core is a primary method for introducing a chloro substituent. The success of this strategy hinges on controlling the regioselectivity of the reaction to favor substitution at the C5 position.

Regioselective Chlorination Approaches

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the electronic effects of the ring nitrogen atoms and the substituents. In 1-methylpyrazole, the N1-methyl group is electron-donating, increasing the electron density of the ring. Theoretical and experimental studies show that electrophilic attack is strongly favored at the C4 position due to the stabilization of the sigma complex intermediate. Direct electrophilic chlorination, for instance using N-chlorosuccinimide (NCS), typically yields the 4-chloro isomer as the major product.

Achieving direct regioselective chlorination at the C5 position is challenging due to the inherent electronic preference for the C4 position. The C5 position is adjacent to the "pyrrole-like" N1 nitrogen, which activates it, but the C4 position remains the most nucleophilic site. Therefore, most synthetic routes that feature a chlorine atom at the C5 position introduce it either during the ring's formation or via functional group interconversion rather than by direct electrophilic substitution on the 1-methylpyrazole parent ring.

Radical Chlorination Studies

In contrast to electrophilic chlorination, radical chlorination proceeds through a different mechanism that may alter the regiochemical outcome. Reagents like sulfuryl chloride (SO₂Cl₂) can act as a source of chlorine radicals (Cl•), particularly in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or under UV irradiation.

The mechanism involves the abstraction of a hydrogen atom from the pyrazole ring by a chlorine radical to form an aryl radical, which then reacts with another molecule of the chlorinating agent to yield the chlorinated pyrazole and propagate the radical chain. While this method is well-established for alkanes, its application to electron-rich heterocycles like pyrazole is less common and can lead to complex product mixtures. Studies on the chlorination of pyrazoles using reagents like trichloroisocyanuric acid (TCCA) have sometimes ruled out a radical pathway through experiments with radical scavengers like TEMPO, suggesting an electrophilic mechanism is dominant for those reagents. However, the use of dedicated radical chlorination conditions with SO₂Cl₂ represents a potential, albeit less explored, avenue for altering the typical C4-selective substitution pattern.

De Novo Pyrazole Ring Formation Through Cycloaddition Reactions

Building the pyrazole ring from acyclic precursors allows for the precise placement of substituents, including the chloro group at C5 and the methyl group at N1, thus avoiding issues of regioselectivity associated with direct substitution.

[3+2] Cycloaddition Protocols

The most prevalent and versatile method for pyrazole synthesis is the [3+2] cycloaddition reaction, classically known as the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. To synthesize 5-Chloro-1-methyl-1H-pyrazole, this method is adapted by using methylhydrazine and a chlorinated 1,3-dielectrophile.

A key precursor for this approach is a β-keto ester containing a chlorine atom at the appropriate position, such as ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate). The reaction proceeds via initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the initial attack and cyclization determines the final substitution pattern, reliably placing the chloro group at the C5 position.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| Ethyl 2-chloro-3-oxobutanoate | Methylhydrazine | Reflux in ethanol | 5-Chloro-3-methyl-1H-pyrazole-4-carboxylate | Moderate to Good |

Transition-Metal Catalyzed Cyclization Methods

Modern organic synthesis has seen the emergence of transition-metal catalysis for the construction of heterocyclic rings. Palladium- and copper-catalyzed reactions are particularly prominent in forming C-N bonds to facilitate cyclization. While specific methods for the de novo synthesis of this compound via this route are not extensively documented, the general principles apply. mdpi.comrsc.org

These reactions could, for example, involve the intramolecular cyclization of a suitably functionalized vinyl or alkynyl precursor containing a hydrazine moiety. A hypothetical palladium-catalyzed pathway might involve the cyclization of a chlorinated unsaturated hydrazone. Such methods offer the potential for mild reaction conditions and high efficiency. However, a more common application of transition-metal catalysis in this context is the further functionalization of a pre-formed 5-chloropyrazole, for example, in palladium-catalyzed cross-coupling reactions at the C4 position. nih.gov

Functional Group Interconversion and Derivatization Pathways Leading to the Compound

One of the most effective and high-yielding strategies for preparing this compound involves the chemical modification of a functional group at the C5 position of a pre-existing 1-methylpyrazole precursor.

A prominent example is the conversion of a 1-methyl-1H-pyrazol-5(4H)-one (also known as a pyrazolone) into the 5-chloro derivative. Pyrazolones exist in tautomeric equilibrium with their pyrazol-5-ol form. Treatment of 1-methyl-1H-pyrazol-5-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively replaces the hydroxyl group (of the enol tautomer) with a chlorine atom. This reaction is robust and widely used for producing 5-chloropyrazoles, often in excellent yields. chemicalbook.commdpi.com

| Precursor | Reagent | Conditions | Product | Yield | Reference |

| 1-Methyl-1H-pyrazol-5-one | POCl₃ | Heat (e.g., 110°C) | This compound | >90% | chemicalbook.com |

Another powerful method is the Sandmeyer-type reaction, which transforms an amino group into a halide. nih.gov Starting from 5-amino-1-methyl-1H-pyrazole, the amino group is first diazotized using a source of nitrous acid (e.g., generated from sodium nitrite and a strong acid, or by using nitrosyl chloride). The resulting diazonium salt is then treated with a chloride source, typically in the presence of a copper(I) catalyst, to yield this compound. A specific procedure describes the successful conversion of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate to its 5-chloro counterpart using nitrosyl chloride in chloroform. prepchem.com This pathway provides a reliable route from readily available aminopyrazole precursors.

| Precursor | Reagents | Product | Reference |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 1. HCl, 2. Nitrosyl chloride | Ethyl this compound-4-carboxylate | prepchem.com |

Introduction of Methyl and Chloro Substituents on Pre-formed Pyrazoles

A common and versatile approach to the synthesis of this compound involves the sequential or direct functionalization of a pre-existing pyrazole ring. This can be achieved either by chlorination of a methylpyrazole or methylation of a chloropyrazole.

The direct chlorination of 1-methylpyrazole is a potential route. Electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) are often employed for the halogenation of pyrazole rings. The reaction conditions, including the choice of solvent and temperature, are critical in controlling the regioselectivity of the chlorination. For instance, the chlorination of pyrazole derivatives can be carried out using NCS in a suitable solvent like acetic acid researchgate.net.

Alternatively, the synthesis can commence with a 5-chloropyrazole precursor, which is then methylated. The N-methylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, potentially leading to a mixture of N1 and N2 isomers. However, the use of sterically bulky methylating reagents, such as α-halomethylsilanes, has been shown to significantly improve the selectivity for N1-methylation acs.orgnih.govresearcher.life. Traditional methylating agents like methyl iodide or dimethyl sulfate can also be used, often with a base to facilitate the reaction. The regioselectivity of methylation can be influenced by the substituents already present on the pyrazole ring and the reaction conditions.

A plausible synthetic sequence could involve the initial synthesis of 1-methyl-1H-pyrazole from the condensation of 1,1,3,3-tetraethoxypropane with methylhydrazine rsc.org. The subsequent direct chlorination would then yield the desired this compound.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference(s) |

| Pyrazole Derivative | N-chlorosuccinimide (NCS), Acetic Acid | Chlorinated Pyrazole | 55 °C, 7 h | researchgate.net |

| Pyrazole | α-Halomethylsilanes, Fluoride source, Water | N-Methyl Pyrazole | N/A | acs.orgnih.govresearcher.life |

| 1,1,3,3-Tetraethoxypropane, Methylhydrazine | N/A | 1-Methylpyrazole | Condensation | rsc.org |

Vilsmeier-Haack Reaction as a Key Synthetic Route for Pyrazole Derivatives

The Vilsmeier-Haack reaction is a powerful tool in synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it is frequently employed to produce pyrazole-4-carbaldehydes, which are valuable precursors for a wide range of more complex molecules degres.eursc.orgresearchgate.netchemmethod.comresearchgate.netresearchgate.net. The reaction typically uses a Vilsmeier reagent, which is formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) researchgate.net.

This reaction can be applied to hydrazones or pyrazolones to achieve cyclization and formylation in a single step, yielding substituted pyrazole-4-carbaldehydes. For instance, the reaction of a hydrazone with the Vilsmeier reagent can lead to the formation of a 4-formylpyrazole researchgate.net. This methodology is particularly relevant for the synthesis of precursors to this compound. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be treated with a Vilsmeier reagent to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde mdpi.com. This demonstrates the utility of the Vilsmeier-Haack reaction in introducing both a chloro substituent and a formyl group, which can be further modified.

The synthesis of 5-chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes has been achieved through the formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions jetir.org. This highlights the reaction's role in functionalizing pre-formed chloropyrazoles.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference(s) |

| Hydrazone | DMF, POCl₃ | 4-Formylpyrazole | N/A | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | DMF, POCl₃ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Reflux, 1.5 h | mdpi.com |

| 1,3-Disubstituted 5-chloro-1H-pyrazoles | DMF, POCl₃ | 5-Chloro-1H-pyrazole-4-carbaldehydes | 120 °C, 2 h | jetir.org |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of pyrazole derivatives, including this compound, several green and sustainable approaches have been developed.

Solvent-Free and Catalytic Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer a significant advantage in this regard.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govdergipark.org.trnih.govlew.ro. The combination of microwave irradiation with solvent-free conditions provides a particularly green synthetic route. For instance, the synthesis of various pyrazole derivatives has been successfully achieved under solvent-free microwave irradiation nih.govdergipark.org.trnih.gov. This approach can be applied to the synthesis of this compound and its precursors, reducing both reaction time and the use of harmful solvents.

The use of catalysts is another cornerstone of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents, which often generate significant waste. Various catalysts, including ionic liquids and nano-catalysts, have been employed in the synthesis of pyranopyrazole derivatives under solvent-free conditions jetir.org. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product rsc.org. A reaction with high atom economy is one that generates minimal byproducts. The percent atom economy (%AE) is calculated as:

%AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For example, in a simple addition reaction where A + B → C, the atom economy is 100% if all atoms of A and B are found in product C. In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts.

Another important metric for evaluating the efficiency of a chemical process is the Reaction Mass Efficiency (RME), which takes into account the actual yield of the product:

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

A comprehensive analysis of the synthetic routes to this compound would involve calculating the atom economy and reaction mass efficiency for each step. This allows for a quantitative comparison of the different methodologies and helps in identifying the most sustainable and efficient route. For instance, a multi-component reaction that forms the pyrazole ring in a single step with high yield would likely have a better atom economy and RME compared to a multi-step synthesis with purification at each stage. The yield economy (YE), which considers the reaction time, can also be used to compare the efficiency of different synthetic methods, such as conventional heating versus microwave irradiation nih.gov.

By applying these green chemistry principles and metrics, chemists can develop more environmentally benign and efficient syntheses for valuable compounds like this compound.

Reactivity and Mechanistic Investigations of 5 Chloro 1 Methyl 1h Pyrazole

Nucleophilic Substitution Reactions at the C-5 Position

The chlorine atom at the C-5 position of the 5-Chloro-1-methyl-1H-pyrazole ring is activated towards nucleophilic displacement. This reactivity is harnessed through two primary strategies: palladium-catalyzed cross-coupling reactions and direct nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Transformations (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

The C5-Cl bond in this compound and its derivatives is sufficiently reactive to participate in a variety of palladium-catalyzed cross-coupling reactions. These methods are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the chloropyrazole with an organoboron compound, typically a boronic acid or ester. youtube.comoup.com The reaction is catalyzed by a palladium complex and requires a base. youtube.com It is a widely used method for synthesizing substituted biphenyls and polyolefins. youtube.com The general versatility of the Suzuki-Miyaura coupling makes it applicable to nitrogen-rich heterocycles, although the presence of unprotected N-H groups in other pyrazoles can sometimes inhibit the catalyst. nsf.govmdpi.com

Stille Coupling: The Stille reaction couples the chloropyrazole with an organotin compound (organostannane) to form a C-C bond, also using a palladium catalyst. whiterose.ac.ukresearchgate.net This method is known for its tolerance of a wide variety of functional groups. researchgate.netrsc.org Although organotin reagents are toxic, their stability to air and moisture makes them useful in complex molecule synthesis. whiterose.ac.ukchemicalbook.com The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. whiterose.ac.ukresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the C-5 position of the pyrazole (B372694) and a terminal alkyne. nih.gov It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.govmdpi.comscispace.com Research has shown that the chlorine atom in 5-chloropyrazole derivatives is sufficiently activated to act as the leaving group in Sonogashira-type reactions, leading to the formation of 5-alkynyl-1H-pyrazole intermediates in good yields. libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. It involves the palladium-catalyzed coupling of an amine with the aryl halide (this compound). rsc.orgchemicalbook.com This transformation has largely replaced harsher, classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. rsc.orgprepchem.com The catalytic cycle, similar to other cross-coupling reactions, proceeds via oxidative addition, amine coordination, deprotonation, and reductive elimination. rsc.orgprepchem.com

| Coupling Reaction | Coupling Partner | Bond Formed | Key Catalysts/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | C-C | Pd Catalyst, Base |

| Stille | Organostannane (e.g., R-SnBu₃) | C-C | Pd Catalyst |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp) | Pd Catalyst, Cu(I) Co-catalyst, Base |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N | Pd Catalyst, Base, Ligand |

Direct Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

The pyrazole ring, being a heteroaromatic system, can undergo direct nucleophilic aromatic substitution (SNAr), particularly when activated by the chloro-substituent at C-5. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate (Meisenheimer complex), which then rearomatizes by expelling the chloride ion. nih.gov This pathway is viable for a range of nucleophiles. nih.govnih.govcas.org

For instance, the chloro group can be displaced by nitrogen nucleophiles, such as imidazole, in the presence of a base like potassium carbonate. youtube.com Sulfur nucleophiles, including thiols and bisulfide, are also effective in SNAr reactions with chloro-substituted heteroaromatics, leading to the formation of thioethers. rsc.orgresearchgate.net Similarly, oxygen nucleophiles like alkoxides can displace the chloride to form ethers. The efficiency of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions employed.

| Nucleophile Type | Example Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| Nitrogen | Imidazole | 5-(Imidazol-1-yl) derivative | K₂CO₃, DMF, Heat |

| Sulfur | Thiophenol (PhSH) | 5-(Phenylthio) derivative | K₂CO₃, DMAc |

| Oxygen | Sodium Methoxide (NaOMe) | 5-Methoxy derivative | Methanol, Heat |

Electrophilic Aromatic Substitution on the Pyrazole Core

While the C-5 position is prone to nucleophilic attack, the pyrazole ring itself can undergo electrophilic aromatic substitution (SEAr) at other positions, primarily at the electron-rich C-4 carbon. cdnsciencepub.com

Regioselectivity and Directing Effects of Substituents

In the pyrazole ring, the C-4 position is the most susceptible to electrophilic attack. cdnsciencepub.com The N-methyl group at the N-1 position is an activating group, directing electrophiles to the C-5 and C-3 positions. However, the pyridine-like nitrogen at N-2 is strongly deactivating, which reduces the reactivity of the adjacent C-3 position. The chloro substituent at C-5 is also deactivating and ortho-, para-directing; in this context, it directs towards the C-4 position. The combination of these electronic effects results in a strong regiochemical preference for electrophilic substitution at the C-4 position of this compound. rsc.org

Nitration, Sulfonation, and Halogenation beyond C-5

Consistent with the predicted regioselectivity, electrophilic substitution reactions on the this compound core occur at the C-4 position.

Nitration: The nitration of pyrazole derivatives can be achieved using various nitrating agents, such as a mixture of nitric acid and sulfuric acid. nih.govwikipedia.org For N-methylpyrazole, nitration preferentially yields the 4-nitro product. wikipedia.org The introduction of a nitro group at the C-4 position of this compound results in 5-Chloro-1-methyl-4-nitro-1H-pyrazole. nih.gov

Sulfonation: Sulfonation of the pyrazole ring also occurs at the C-4 position. The resulting sulfonic acid can be converted to the corresponding sulfonyl chloride. The compound this compound-4-sulfonyl chloride is a known derivative, confirming the viability of sulfonation at the C-4 position. rsc.org

Halogenation: Halogenation, such as bromination or iodination, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), proceeds selectively at the C-4 position of the pyrazole ring. This provides a route to 4,5-dihalo-1-methyl-1H-pyrazole derivatives.

Metalation Chemistry and Carbanion Generation

Metalation, typically involving deprotonation with a strong organolithium base like n-butyllithium (n-BuLi), is a powerful method for functionalizing heterocyclic rings. For 1-methylpyrazole, studies have shown that the regioselectivity of lithiation is dependent on reaction conditions. Under kinetically controlled conditions (low temperature), deprotonation occurs at the N-methyl group. However, under thermodynamically controlled conditions (allowing the reaction to reach equilibrium), the more stable carbanion is formed by deprotonation at the C-5 position.

This C-5 lithiated species is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents at the C-5 position. This thermodynamic preference for C-5 lithiation provides a complementary strategy to the nucleophilic substitution of the C5-chloro group for functionalizing this position. In the case of this compound, metalation would be expected to occur at one of the other ring positions, likely C-3 or C-4, as the C-5 position is already substituted. The precise outcome would depend on the directing effects of the existing chloro and methyl groups.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgunblog.fr The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In the context of pyrazoles, the nitrogen atoms of the ring can influence the regioselectivity of metalation. However, for a substrate like this compound, direct C-H lithiation is challenging due to the presence of the more reactive chloro substituent, which favors lithium-halogen exchange.

To achieve selective deprotonation via DoM on a pyrazole ring, a stronger directing group than the inherent pyrazole nitrogens is often necessary. For instance, in related pyrazole systems, a phenylsulphonyl group on N-1 has been successfully used to direct lithiation specifically to the C-5 position. rsc.orgrsc.org While the N-methyl group in this compound is not a classical strong DMG, metalation strategies on the pyrazole core often utilize highly hindered magnesium or zinc-based amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) to achieve regioselective deprotonation at specific positions, depending on the substitution pattern. acs.orgresearchgate.net For N-methylpyrazole itself, treatment with TMPMgCl·LiCl leads to magnesiation at the C-5 position. acs.org The presence of the chloro group at C-5 in this compound, however, complicates this pathway, making lithium-halogen exchange the more probable reaction route with common organolithium bases.

Lithium-Halogen Exchange Reactions and Subsequent Quenching

Lithium-halogen exchange is a more prevalent and synthetically useful pathway for the functionalization of this compound. This reaction typically involves treating the chloro-substituted pyrazole with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). The reaction results in the rapid and clean exchange of the chlorine atom for a lithium atom, generating the highly reactive intermediate, 1-methyl-1H-pyrazol-5-yl-lithium.

This lithiated species is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles to introduce diverse functional groups at the C-5 position. mdpi.com This two-step sequence provides a versatile method for creating more complex pyrazole derivatives. The outcome of the reaction is highly dependent on the electrophile used in the quenching step. mdpi.com

Table 1: Examples of Electrophilic Quenching of 1-methyl-1H-pyrazol-5-yl-lithium

| Electrophile (E+) | Reagent Example | Resulting Product (at C-5) |

| Carbonyl Compounds | Aldehydes (e.g., Benzaldehyde), Ketones | Hydroxyalkyl group |

| Alkyl Halides | Methyl iodide, Benzyl bromide | Alkyl/Benzyl group |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl group (-SiMe₃) |

| Carboxylation | Carbon dioxide (CO₂) | Carboxylic acid group (-COOH) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Methylthio group (-SMe) |

The regioselectivity of this approach is excellent, as the functionalization occurs exclusively at the position formerly occupied by the chlorine atom.

Functional Group Transformations of Pyrazole-Fused Carbonyls (e.g., Aldehyde)

A key derivative accessible from this compound is 1-methyl-1H-pyrazole-5-carbaldehyde. This can be synthesized via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). Another common route to pyrazole aldehydes is the Vilsmeier-Haack reaction, which has been used to prepare analogous structures like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from the corresponding acetophenone (B1666503) hydrazone. researchgate.netnih.gov Once formed, the pyrazole aldehyde serves as a versatile intermediate for further functional group transformations.

The aldehyde functional group on the pyrazole ring can be readily oxidized or reduced to access other important functional groups.

Oxidation: The pyrazole aldehyde can be oxidized to the corresponding carboxylic acid. Standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed to afford 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid from its aldehyde precursor. researchgate.net Pyrazole rings are generally stable to many oxidizing conditions, allowing for selective transformation of the side chain. pharmaguideline.comglobalresearchonline.net

Reduction: The aldehyde can be reduced to a primary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The resulting hydroxymethyl-pyrazole is another valuable building block for further synthesis. While pyrazole itself is resistant to reduction, N-phenyl derivatives can be reduced to pyrazolines using sodium-ethanol. globalresearchonline.netslideshare.net

Table 2: Oxidation and Reduction of a Pyrazole Aldehyde

| Starting Material | Reaction Type | Reagent | Product |

| Pyrazole-carbaldehyde | Oxidation | KMnO₄ | Pyrazole-carboxylic acid |

| Pyrazole-carbaldehyde | Reduction | NaBH₄ | Pyrazole-methanol |

Condensation and Addition Reactions

The electrophilic carbon of the pyrazole aldehyde readily participates in condensation and addition reactions, enabling carbon-carbon bond formation and the construction of more elaborate molecular architectures.

Wittig Reaction: Pyrazole carbaldehydes can undergo the Wittig reaction with phosphorus ylides to form vinylpyrazoles. researchgate.netmasterorganicchemistry.com This reaction is a reliable method for converting the carbonyl group into an alkene with predictable stereochemistry depending on the ylide used. masterorganicchemistry.com For example, reacting a pyrazole-4-carbaldehyde with an appropriate ylide can yield 4-[2-arylethenyl]pyrazoles. researchgate.net

Knoevenagel Condensation: The reaction of pyrazole aldehydes with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl acetoacetate, in the presence of a base (e.g., piperidine), leads to Knoevenagel condensation products. beilstein-journals.org This reaction is a cornerstone for the synthesis of various fused heterocyclic systems and polysubstituted pyrazoles. beilstein-journals.orgchim.it

Aldol-type Condensations: Pyrazole aldehydes can react with enolates derived from ketones or other carbonyl compounds in aldol (B89426) condensation reactions. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been reacted with 2-acetylthiophene (B1664040) or 2-acetylfuran (B1664036) in the presence of NaOH/EtOH to form chalcone-like intermediates, which are then used to synthesize new pyrazole derivatives. researchgate.net

Radical Reactions and Homolytic Cleavage Studies

While ionic reactions of chloropyrazoles are more common, radical pathways can also be explored. Homolytic cleavage of the C-Cl bond in this compound would generate a pyrazol-5-yl radical. Such reactions are typically initiated photochemically or with radical initiators. Research into the radical reactions of pyrazoles includes copper-catalyzed aerobic oxidative cyclizations of β,γ-unsaturated hydrazones, which are proposed to proceed through the formation of a hydrazonyl radical. organic-chemistry.org The direct study of radical reactions on this compound is less documented, but analogies can be drawn from other aryl halides. The pyrazolyl radical, once formed, could participate in addition reactions to alkenes or alkynes, or in atom transfer reactions. Electrochemical methods can also be used to generate radical intermediates for C-H functionalization, such as thiocyanation, on the pyrazole ring. mdpi.com

Ring-Opening and Rearrangement Pathways

The pyrazole ring is an aromatic and generally stable heterocycle. globalresearchonline.net However, under specific conditions, it can undergo ring-opening or rearrangement reactions.

Ring-Opening: Deprotonation at C-3 in the presence of a strong base can, in some cases, lead to ring-opening. pharmaguideline.com Oxidative ring-opening has been observed for 1H-pyrazol-5-amines, which transform into 3-diazenylacrylonitrile derivatives under mild, transition-metal-free conditions. researchgate.net The substituents on the pyrazole ring are critical in determining the feasibility and outcome of such ring-opening reactions. researchgate.net

Rearrangement: Rearrangement reactions of pyrazoles often involve substituents or fused rings. The van Alphen-Hüttel rearrangement is a known thermal rearrangement of 3H-pyrazoles. nih.gov In some cases, unexpected rearrangements can occur during substitution reactions. For example, the reaction of a 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde derivative unexpectedly led to a dihydropyrrolo[2,3-c]pyrazole structure, indicating a complex rearrangement cascade. yu.edu.jo Cascade reactions involving [3+2] cycloaddition followed by a series of shifts (e.g., 1,5-ester shift, 1,3-H shift) have also been used to synthesize substituted pyrazoles, demonstrating the accessibility of rearrangement pathways in pyrazole chemistry. researchgate.net The presence of adjacent reactive groups, such as an azide (B81097) and a nitro group, can also lead to spontaneous cyclization and rearrangement. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Methyl 1h Pyrazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules like 5-Chloro-1-methyl-1H-pyrazole. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and spatial proximity of atoms within the molecule.

One-dimensional NMR spectra are the cornerstone of structural analysis, providing foundational information about the number and type of protons, carbons, and nitrogens in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals. The N-methyl group (N-CH₃) protons would appear as a singlet, typically in the range of 3.8-3.9 ppm. The two protons on the pyrazole (B372694) ring, H-3 and H-4, form an AX spin system and appear as doublets due to their mutual coupling. The H-3 proton is expected to resonate further downfield than H-4, influenced by the adjacent nitrogen atom. Their coupling constant (³JHH) would be relatively small, characteristic of five-membered heterocyclic rings.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, four signals are anticipated. The N-methyl carbon signal is expected around 37 ppm. The C-5 carbon, directly attached to the electronegative chlorine atom, would be significantly shielded and is predicted to appear around 131-132 ppm. The C-3 and C-4 carbons will have distinct chemical shifts, with C-3 generally being more deshielded than C-4. In a closely related analog, 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the C-5 and N-methyl carbons resonate at 131.3 ppm and 37.1 ppm, respectively, supporting these predictions. researchgate.net Another analog, containing a 5-chloro-3-methyl-1-phenyl-pyrazole core, shows the carbon attached to chlorine (C-5) at 114.4 ppm, indicating that substituent effects can significantly alter chemical shifts. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can offer direct insight into the electronic structure of the pyrazole ring. The two nitrogen atoms, N-1 (a pyrrole-type nitrogen) and N-2 (a pyridine-type nitrogen), would have characteristic chemical shifts. For 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, the N-1 and N-2 signals appear at -179.9 ppm and -100.8 ppm respectively, when referenced against external nitromethane. researchgate.net Similar values would be expected for the target compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| N-CH₃ | ~3.85 | ~37.1 | Singlet (s) |

| H-3 | Downfield Doublet | ~140 | Doublet (d) |

| H-4 | Upfield Doublet | ~110 | Doublet (d) |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the H-3 and H-4 signals would definitively confirm their connectivity and adjacency on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique would unambiguously assign the ¹³C signals for C-3, C-4, and the N-methyl group by correlating them with their corresponding ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. Key expected correlations include:

The N-methyl protons to both N-1's adjacent carbons: C-5.

The H-3 proton to C-4 and C-5.

The H-4 proton to C-3 and C-5. These correlations are fundamental in confirming the substitution pattern on the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. A key correlation would be expected between the N-methyl protons and the H-5 proton (if it were present) or, in this case, potentially a weak correlation to the H-4 proton, depending on the exact molecular conformation and geometry. This helps to confirm the regiochemistry of N-alkylation.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. By integrating the signal of the analyte against a certified internal standard of known concentration, an absolute quantity can be determined. For this compound, a well-resolved singlet, such as that from the N-methyl group, would be an ideal signal for quantification due to its sharpness and lack of overlapping signals. This allows for precise purity assessments, reaction monitoring, and stability studies.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

The IR and Raman spectra of this compound are characterized by several key vibrational modes.

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrazole ring typically appear in the 3100-3180 cm⁻¹ region. smolecule.com Aliphatic C-H stretching from the N-methyl group is expected in the 2850-3000 cm⁻¹ range.

Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic stretching and deformation vibrations. C=C and C=N stretching modes are typically observed in the 1400-1600 cm⁻¹ region.

C-Cl Vibration: The stretching vibration of the C-Cl bond is expected to appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. In 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, a band at 638 cm⁻¹ is observed, which likely has a contribution from this mode. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3180 |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 3000 |

| Pyrazole Ring Stretch (C=N, C=C) | 1400 - 1600 |

In the solid state, the vibrational spectra can be influenced by intermolecular interactions, such as hydrogen bonding and halogen bonding. While this compound lacks a traditional hydrogen bond donor (like an N-H group), weak C-H···N or C-H···Cl hydrogen bonds can still influence the crystal packing.

More significantly, the chlorine atom at the C-5 position can participate in halogen bonding. smolecule.com Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site on an adjacent molecule. These interactions can cause subtle but measurable shifts in the vibrational frequencies of the participating functional groups, particularly the C-Cl stretching and deformation modes, when comparing the solid-state spectrum to a solution or gas-phase spectrum. Analysis of these spectral shifts, often aided by computational modeling, can provide valuable information about the supramolecular structure and crystal packing of the compound. smolecule.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is crucial for determining its elemental composition. For this compound, with the molecular formula C₄H₅ClN₂, the theoretical exact mass can be calculated by summing the exact masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

This precise mass measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern, where the M+2 peak (containing the ³⁷Cl isotope) has an intensity of approximately one-third of the molecular ion peak (containing the ³⁵Cl isotope).

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the fragmentation pathways of a molecule, providing valuable insights into its structural connectivity. escholarship.orgnih.gov In an MS/MS experiment, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. unito.it The analysis of these fragments helps to piece together the original structure.

For pyrazole derivatives, fragmentation is often initiated by the cleavage of the heterocyclic ring. researchgate.netcore.ac.uk Common fragmentation patterns for pyrazoles include the expulsion of neutral molecules like hydrogen cyanide (HCN) and dinitrogen (N₂). researchgate.net For this compound, the fragmentation pathway would likely involve initial cleavages of the pyrazole ring and losses of its substituents. A plausible fragmentation pathway is outlined below. libretexts.org

| m/z Value (Proposed) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 116/118 | [C₄H₅ClN₂]⁺ (Molecular Ion) | - |

| 101/103 | [C₃H₂ClN₂]⁺ | - CH₃ |

| 89/91 | [C₄H₄N₂]⁺ | - Cl |

| 81 | [C₃H₂N₂]⁺ | - Cl, - HCN |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction allows for the precise determination of atomic positions within a crystal lattice, yielding accurate measurements of bond lengths, bond angles, and torsional angles. In the analog 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, the pyrazole ring is observed to be nearly planar. nih.gov The geometric parameters provide a foundational understanding of the molecule's conformation.

nih.gov| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| N1-C5 | 1.345 | C5-N1-N2 | 112.4 |

| N1-N2 | 1.361 | C3-N2-N1 | 104.7 |

| N2-C3 | 1.348 | C4-C3-N2 | 110.8 |

| C3-C4 | 1.381 | C3-C4-C5 | 105.7 |

| C4-C5 | 1.365 | N1-C5-C4 | 106.4 |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. mdpi.com In the crystal structure of the analog 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, molecules are linked into chains by C—H⋯N interactions. nih.gov

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with π-systems, such as the aromatic pyrazole ring.

The electronic transitions observed in pyrazole and its derivatives are typically of two types: π → π* and n → π* transitions. youtube.comyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy (occur at shorter wavelengths) and have high molar absorptivity. For the parent pyrazole compound in the gas phase, a maximal absorption has been reported at 203 nm, which is characteristic of a π → π* transition. rsc.orgresearchgate.net

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms, to a π* antibonding orbital. These are typically lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

For this compound, the presence of the chloro and methyl substituents on the pyrazole ring is expected to influence the electronic transitions. As auxochromes, these groups can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted pyrazole ring. This is due to the electronic effects of the substituents on the energy levels of the molecular orbitals involved in the transitions.

Computational and Theoretical Investigations of 5 Chloro 1 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Chloro-1-methyl-1H-pyrazole. These calculations, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine the distribution of electrons within the molecule. researchgate.netnih.gov These calculations reveal key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Aromaticity, a key feature of the pyrazole (B372694) ring, can also be quantified using DFT. Aromatic systems exhibit enhanced stability due to the delocalization of π-electrons. globalresearchonline.net Computational methods can assess this property by analyzing magnetic criteria, such as nucleus-independent chemical shifts (NICS), and by examining the planarity and bond length equalization of the pyrazole ring. The presence of the chloro and methyl substituents can influence the aromaticity of the pyrazole ring, and DFT studies can precisely quantify these electronic effects.

Table 1: Representative Electronic Properties of a Substituted Pyrazole Calculated by DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative for a substituted pyrazole and are not specific experimental or calculated data for this compound.

Ab Initio Methods for Molecular Properties and Energetics

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate calculations of molecular properties and energetics for compounds like this compound. nih.gov These methods are computationally more demanding than DFT but can offer a higher level of theory for benchmarking results.

Ab initio calculations can be used to determine optimized molecular geometries, vibrational frequencies, and thermochemical data such as enthalpy of formation and Gibbs free energy. These energetic calculations are crucial for predicting the stability of different isomers and for understanding the thermodynamics of potential reactions involving this compound.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is critical to its function and reactivity. For this compound, conformational analysis explores the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. mdpi.com While the pyrazole ring is largely planar, the orientation of the methyl group can be a subject of conformational study.

Computational methods can map the potential energy surface (PES) of the molecule by systematically changing its geometry and calculating the corresponding energy. cwu.edu This mapping helps to identify the most stable conformations (energy minima) and the energy barriers for interconversion between them (saddle points). For N-substituted azoles, the barrier to rotation of the substituent can be determined, providing insight into the molecule's flexibility. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which are essential for the experimental characterization of molecules. nih.govnih.gov

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the chemical shifts of the different nuclei in the molecule. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.com This allows for the assignment of specific vibrational modes to the observed experimental bands, aiding in the structural elucidation of this compound.

UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. nih.gov These calculations can help to understand the electronic transitions responsible for the observed color or UV absorption of the compound.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Pyrazole

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (pyrazole ring H) | 6.2 - 7.5 ppm |

| ¹³C NMR Chemical Shift (pyrazole ring C) | 105 - 140 ppm |

| IR Vibrational Frequency (C=N stretch) | ~1550 cm⁻¹ |

| UV-Vis Absorption Maximum (λmax) | ~250 nm |

Note: The values in this table are illustrative for a substituted pyrazole and are not specific experimental or calculated data for this compound.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in understanding the detailed pathways of chemical reactions. For this compound, these methods can be used to explore its reactivity and the mechanisms of reactions it may undergo. nih.govscholaris.ca

Transition State Identification and Energy Barrier Calculations

A key aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Computational methods can locate the geometry of the transition state and calculate its energy. researchgate.net The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction. researchgate.net

For potential reactions involving this compound, such as nucleophilic substitution or cycloaddition, computational modeling can determine the energy barriers for different possible pathways. This allows for the prediction of the most favorable reaction mechanism. The calculated energy barriers can also be used to estimate reaction rates, providing a quantitative understanding of the reaction kinetics. koyauniversity.org

Reaction Kinetics and Selectivity Prediction

Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including their speed (kinetics) and the distribution of products (selectivity). rsc.org For substituted pyrazoles like this compound, a key challenge in synthesis is controlling the regioselectivity, particularly the formation of different constitutional isomers such as N1- and N2-methyl pyrazoles. escholarship.org

Advanced computational methods, such as Utopia Point Bayesian Optimization (UPBO), have been employed to explore vast chemical reaction spaces and identify conditions that favor the formation of specific isomers. escholarship.org This approach can optimize for both conversion and selectivity simultaneously, navigating through millions of potential variable combinations without requiring high-performance computing resources. escholarship.org

In studies on N-methyl aryl pyrazoles, computational and experimental approaches have revealed that selectivity can be highly dependent on reaction conditions, which influence the equilibrium of intermediates prior to the final dehydration step. escholarship.org For instance, while Knorr pyrazole condensation is typically acid-catalyzed, computational optimization has identified basic reaction conditions as optimal for achieving high selectivity for certain isomers. escholarship.org These investigations have shown that a hemiaminal intermediate can form reversibly, and controlling this equilibrium is key to selectively synthesizing the desired product. escholarship.org

Table 1: Example of Computational Optimization for N-Methyl Pyrazole Synthesis

| Objective | Computational Method | Key Finding | Significance |

|---|---|---|---|

| Identify selective conditions for N1 vs. N2-methyl pyrazole isomers | Utopia Point Bayesian Optimization (UPBO) | Selectivity is dependent on a condition-driven equilibrium of intermediates. Basic conditions were identified as optimal for a typically acid-catalyzed reaction. escholarship.org | Allows for the highly selective synthesis of a desired constitutional isomer by computationally predicting optimal reaction conditions. escholarship.org |

Molecular Docking and Interaction Studies (Theoretical)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.comnih.gov This method is instrumental in understanding the non-covalent interactions between a ligand, such as a derivative of this compound, and a theoretical macromolecular target. nih.govasianpubs.org The analysis focuses on parameters like binding energy, which indicates the affinity of the ligand for the target, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. ijpbs.com

In theoretical studies involving pyrazole derivatives, docking simulations are performed using software like AutoDock. ijpbs.com The process involves preparing the target protein structure by adding polar hydrogens and Kollman charges, and then allowing the ligand to bind at the active site. ijpbs.com The resulting conformations are ranked based on their binding energy scores, with the lowest energy conformation considered the most favorable. ijpbs.com

For example, computational studies on pyrazole derivatives docked with various protein targets predict binding interactions with specific amino acid residues. asianpubs.org These interactions are visualized to understand the nature of the binding, such as the formation of hydrogen bonds between atoms on the pyrazole derivative and residues like glutamic acid in a target's active site. ijpbs.com Such computational simulations provide a structural understanding of intermolecular interaction patterns. nih.gov

Table 2: Illustrative Molecular Docking Interaction Data for Pyrazole Scaffolds

| Pyrazole Derivative Type | Theoretical Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|---|

| 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid | EGFR | Not specified | Not specified | Binding interactions predicted. asianpubs.org |

| Substituted Pyrazole Derivative | Carbonic Anhydrases (CAs) | -6.34 | GLU 37 | Hydrogen Bond. ijpbs.com |

| 1-(1H-Benzimidazol-5-yl)-5-aminopyrazole | FGFR1 | Not specified | Tyr563, Ser565 | Binding affinity influenced by specific residues. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. nih.govmdpi.com The fundamental principle of QSPR is that the properties of a chemical compound are determined by its molecular structure. nih.gov These models are built by calculating numerical descriptors that characterize the constitutional, topological, geometrical, or electronic aspects of a molecule and then using statistical methods to relate them to an observed property. doi.org

The goal of QSPR is to develop a predictive model that can estimate the properties of new or untested compounds based solely on their structure. nih.gov This approach is widely used to predict various theoretical and physical properties, such as boiling point, water solubility, and chromatographic retention indices. nih.gov

For a compound like this compound, a QSPR study would involve:

Calculating Molecular Descriptors: A wide range of descriptors can be computed. These can include simple constitutional descriptors (e.g., molecular weight, atom counts), topological indices (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO-LUMO energies, dipole moment).

Model Development: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of descriptors to a specific property. researchgate.net

Validation: The model's predictive power is tested using statistical methods like leave-one-out cross-validation to ensure its reliability. nih.gov

QSPR provides a valuable tool for estimating properties that may be difficult or time-consuming to measure experimentally, aiding in the computational screening and design of molecules with desired theoretical characteristics. doi.orgresearchgate.net

Table 3: Examples of Molecular Descriptors in QSPR and Predicted Properties

| Descriptor Class | Example Descriptor | Information Encoded | Theoretical Property Predicted |

|---|---|---|---|

| Constitutional | Molecular Weight | Sum of the atomic weights of all atoms in the molecule. | Boiling Point, Density. nih.gov |

| Topological | Sum eigenvalues of bond-connecting matrix (SX1CH) | Molecular branching and connectivity. | Chromatographic Retention Indices. nih.gov |

| Geometrical | Hydrophobic volume | Three-dimensional shape and volume not accessible to a solvent probe. | Char Yield (for polymers). researchgate.net |

| Electronic | HOMO/LUMO energy gap | Molecular stability and reactivity. | Spectral Properties. dntb.gov.ua |

Advanced Applications of 5 Chloro 1 Methyl 1h Pyrazole in Chemical Research and Development Excluding Biological Activity and Therapeutic Properties

Role as a Versatile Synthetic Building Block for Complex Organic Architectures

The reactivity of 5-Chloro-1-methyl-1H-pyrazole and its derivatives, such as the corresponding 4-carbaldehyde, allows for its use as a foundational scaffold in the construction of more elaborate molecular structures. The chlorine atom at the 5-position can be substituted through nucleophilic aromatic substitution, while other positions on the ring can be functionalized to build complex organic molecules and advanced heterocyclic systems. smolecule.comresearchgate.net

Precursor for Advanced Heterocyclic Scaffolds

The 5-chloro-pyrazole core is a key starting point for synthesizing fused heterocyclic systems, where the pyrazole (B372694) ring is merged with other rings. mdpi.com These reactions often involve multiple steps where the initial pyrazole derivative is first modified and then undergoes a cyclization reaction.

For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be oxidized to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This carboxylic acid is a crucial intermediate for building fused systems like pyrazolo[3,4-b]quinolines through reactions involving modified Ullman coupling and subsequent Friedel–Crafts cyclialkylation. researchgate.net Furthermore, the carboxylic acid can be converted to the highly reactive 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This acyl chloride readily reacts with various amino-heterocycles, such as substituted benzothiazol-2-ylamines and smolecule.comresearchgate.netscientific.netthiadiazol-2-ylamines, to yield complex amide-linked heterocyclic molecules. researchgate.net These synthetic routes demonstrate the utility of the chloro-pyrazole scaffold in creating diverse and complex heterocyclic architectures.

Table 1: Synthesis of Advanced Heterocyclic Scaffolds

| Starting Material | Reagent(s) | Resulting Scaffold | Source(s) |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Aryl amines, followed by ring closure catalysts (e.g., AlCl3, P2O5) | Pyrazolo[3,4-b]quinolines and other fused azepines/azocines | researchgate.net |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted benzothiazol-2-ylamine | N-(substituted-benzothiazol-2-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | researchgate.net |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Substituted smolecule.comresearchgate.netscientific.netthiadiazol-2-ylamine | N-(5-substituted- smolecule.comresearchgate.netscientific.netthiadiazol-2-yl)-5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | researchgate.net |

Intermediate in the Synthesis of Functional Organic Molecules

Beyond fused systems, 5-chloro-pyrazole derivatives are pivotal intermediates for a wide range of functional organic molecules. The reactivity of the chloro group and other functionalities, like a carbaldehyde group, can be exploited in multi-component reactions and substitution reactions. mdpi.comnih.gov

A notable example is the use of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a one-pot, three-component reaction with trans-2-benzoyl-3-(4-nitrophenyl)aziridine and ammonium acetate. mdpi.com This reaction yields a complex and highly functionalized 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com

The chlorine atom at the 5-position is also susceptible to nucleophilic substitution. For instance, reacting 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde with p-cresol in the presence of potassium hydroxide results in the displacement of the chlorine to form 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov This highlights its role as a versatile platform for introducing a variety of functional groups onto the pyrazole core.

Table 2: Examples of Functional Organic Molecules from 5-Chloro-Pyrazole Intermediates

| Intermediate | Reagent(s) | Product | Reaction Type | Source(s) |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | trans-2-benzoyl-3-(4-nitrophenyl)aziridine, Ammonium acetate | 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | Three-component condensation | mdpi.com |

| 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde | p-cresol, Potassium hydroxide | 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Nucleophilic Aromatic Substitution | nih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Potassium permanganate (B83412) (KMnO4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Oxidation | researchgate.net |

Applications in Materials Science Research

The unique electronic and structural properties of the pyrazole ring have led to its incorporation into advanced materials. Research has explored the use of pyrazole derivatives as components in polymers, organic electronic devices, and photoswitchable systems. mdpi.comacs.org

Precursors for Polymeric and Nanostructured Materials

The pyrazole scaffold is a valuable building block for creating novel polymers. Researchers have synthesized pyrazole-based microporous organic polymers (MOPs) by using pyrazole-containing monomers. researchgate.netacs.org For example, a microporous polymer created through the Scholl coupling of 3,5-diphenyl-1H-pyrazole demonstrated significant CO2 absorption capabilities. researchgate.netacs.org Additionally, new classes of biologically active polyazomethines have been synthesized through the polycondensation of terephthalaldehyde with various diaminopyrazole derivatives. bohrium.com While direct polymerization of this compound itself is not widely reported, these examples show the utility of the pyrazole core in constructing thermally stable and functional polymeric materials. bohrium.com The use of polymer-supported reagents is also a recognized strategy for the efficient synthesis of pyrazole derivatives. wisdomlib.org

Components in Organic Electronic Devices (e.g., OLEDs)

Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their intriguing photophysical properties, including high fluorescence quantum yields. researchgate.net These characteristics make them suitable for use as hole-transporting or emissive materials in the fabrication of organic light-emitting diodes (OLEDs). researchgate.net The strong fluorescence of these compounds is a key attribute for their application in organic electroluminescent devices. researchgate.net The foundational pyrazole structure is therefore of significant interest in materials science for developing components for optoelectronic applications.

Constituents of Photochromic Systems

Photochromic materials, which reversibly change color upon exposure to light, are crucial for developing optical memory, molecular switches, and light-sensitive eyewear. mdpi.com Pyrazole derivatives have been successfully incorporated into such systems.

A derivative of the title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was used to synthesize a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com This compound exhibits a noticeable color change upon irradiation with UV light. mdpi.com Before irradiation, the compound is colorless in solution, but upon exposure to 365 nm light, it develops a new absorption band in the visible spectrum, appearing colored. mdpi.com This transformation is attributed to a light-induced cyclization reaction that alters the electronic structure of the molecule. mdpi.com This demonstrates the successful use of the chloro-pyrazole scaffold as a key component in creating advanced, light-sensitive molecular systems. scientific.netmdpi.com

Table 3: Photochromic Properties of a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl) Derivative

| Condition | Observation | Absorption Peak (in EtOH) | Mechanism | Source(s) |

| Before UV Irradiation | Colorless solution | 255 nm | Ring-closed isomer is stable | mdpi.com |

| After UV Irradiation (365 nm) | Colored solution | New band appears at 415 nm | Photoisomerization to a ring-open isomer with a longer π-system | mdpi.com |

Utility in Agrochemical Synthesis and Design

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, present in numerous commercial herbicides and fungicides. The specific substitution pattern of this compound makes it an ideal starting material for creating diverse libraries of potential agrochemical candidates.

The chlorine atom at the 5-position of the 1-methyl-1H-pyrazole ring is a key functional group that allows for facile nucleophilic substitution reactions. This reactivity is extensively exploited to introduce a wide range of other functional groups and heterocyclic systems, leading to the generation of precursors for potent herbicides and fungicides.